

Standard Operating Procedure for the Synthesis of Dapagliflozin (Dineca)

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Compound of Interest

Compound Name: Dineca

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Application Notes

Introduction:

Dapagliflozin, the active pharmaceutical ingredient in the brand-name medication **Dineca**, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream. By inhibiting SGLT2, Dapagliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[4] This mechanism of action is independent of insulin secretion or sensitivity.[5] Dapagliflozin is indicated for the treatment of type 2 diabetes mellitus and has also shown benefits in patients with heart failure and chronic kidney disease.[4]

Mechanism of Action:

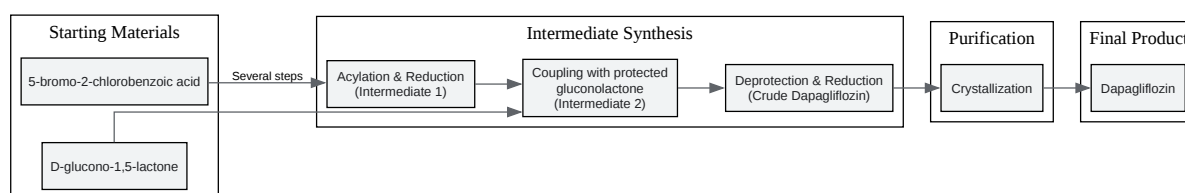
Dapagliflozin's primary mechanism of action is the selective inhibition of SGLT2 in the kidneys. This inhibition leads to a cascade of effects beneficial for glycemic control and beyond. The increased excretion of glucose in the urine directly lowers plasma glucose levels.[4] Beyond its effects on glucose, Dapagliflozin's inhibition of sodium-glucose cotransport also leads to mild osmotic diuresis and natriuresis. This contributes to a reduction in blood pressure and a decrease in preload on the heart, which is beneficial in heart failure.

Recent research has also elucidated Dapagliflozin's effects on intracellular signaling pathways. Studies have shown that Dapagliflozin can modulate the Akt/mTOR and TGF- β /Smad signaling pathways.[6][7][8] The Akt/mTOR pathway is crucial for cell growth, proliferation, and survival, and its modulation by Dapagliflozin may contribute to its cardioprotective effects. The TGF- β /Smad pathway is a key regulator of fibrosis, and Dapagliflozin's inhibitory effect on this pathway may explain its beneficial impact on cardiac and renal fibrosis.[6][8]

Experimental Protocols

This section outlines a common synthetic route to Dapagliflozin, compiled from various literature sources. This multi-step synthesis involves the formation of a C-aryl glycoside as a key intermediate.

Overall Synthesis Workflow:



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Caption: A generalized workflow for the synthesis of Dapagliflozin.

Step 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Intermediate 1)

This intermediate is synthesized from 5-bromo-2-chlorobenzoic acid through a series of reactions typically involving acylation followed by reduction. While specific reagents and conditions can vary, a general approach is outlined below.

- Materials: 5-bromo-2-chlorobenzoic acid, thionyl chloride or oxalyl chloride, aluminum chloride, ethoxybenzene, triethylsilane, and suitable solvents (e.g., dichloromethane,

trifluoroacetic acid).

- Procedure:
 - Convert 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
 - Perform a Friedel-Crafts acylation with ethoxybenzene in the presence of a Lewis acid like aluminum chloride to form a benzophenone intermediate.
 - Reduce the ketone functionality of the benzophenone intermediate using a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
 - Purify the intermediate by crystallization or chromatography.

Step 2: Synthesis of the C-aryl glycoside (Intermediate 2)

This key step involves the coupling of the aryl intermediate with a protected glucose derivative.

- Materials: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, n-butyllithium (n-BuLi), 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone, methanesulfonic acid, methanol, and anhydrous solvents (e.g., tetrahydrofuran (THF), toluene).
- Procedure:
 - In an inert atmosphere, dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in a mixture of anhydrous THF and toluene.
 - Cool the solution to a low temperature (e.g., -78 °C) and add n-BuLi dropwise to perform a lithium-halogen exchange, generating an aryllithium species.
 - To this solution, add a pre-cooled solution of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in toluene.
 - After the reaction is complete, quench the reaction with a solution of methanesulfonic acid in methanol. This step also removes the silyl protecting groups.

- Work up the reaction mixture to isolate the crude C-aryl glycoside.

Step 3: Reduction to Dapagliflozin (Crude)

The final step in the core synthesis is the reduction of the anomeric hydroxyl group of the C-aryl glycoside.

- Materials: C-aryl glycoside intermediate, triethylsilane (Et_3SiH), boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$), and a suitable solvent system (e.g., acetonitrile/dichloromethane).
- Procedure:
 - Dissolve the C-aryl glycoside intermediate in a mixture of acetonitrile and dichloromethane.
 - Cool the solution to a low temperature (e.g., $-20\text{ }^\circ\text{C}$ to $-10\text{ }^\circ\text{C}$) and add triethylsilane.
 - Slowly add boron trifluoride diethyl etherate to the reaction mixture, maintaining the low temperature.
 - Monitor the reaction for completion (e.g., by HPLC).
 - Quench the reaction with an aqueous basic solution (e.g., saturated sodium bicarbonate).
 - Extract the crude Dapagliflozin into an organic solvent and concentrate to obtain the crude product.

Step 4: Purification of Dapagliflozin

The crude Dapagliflozin is purified to obtain the final active pharmaceutical ingredient (API).

- Materials: Crude Dapagliflozin, suitable solvents for crystallization (e.g., ethyl acetate, heptane, ethanol, water).
- Procedure:
 - Dissolve the crude Dapagliflozin in a suitable solvent or solvent mixture at an elevated temperature.

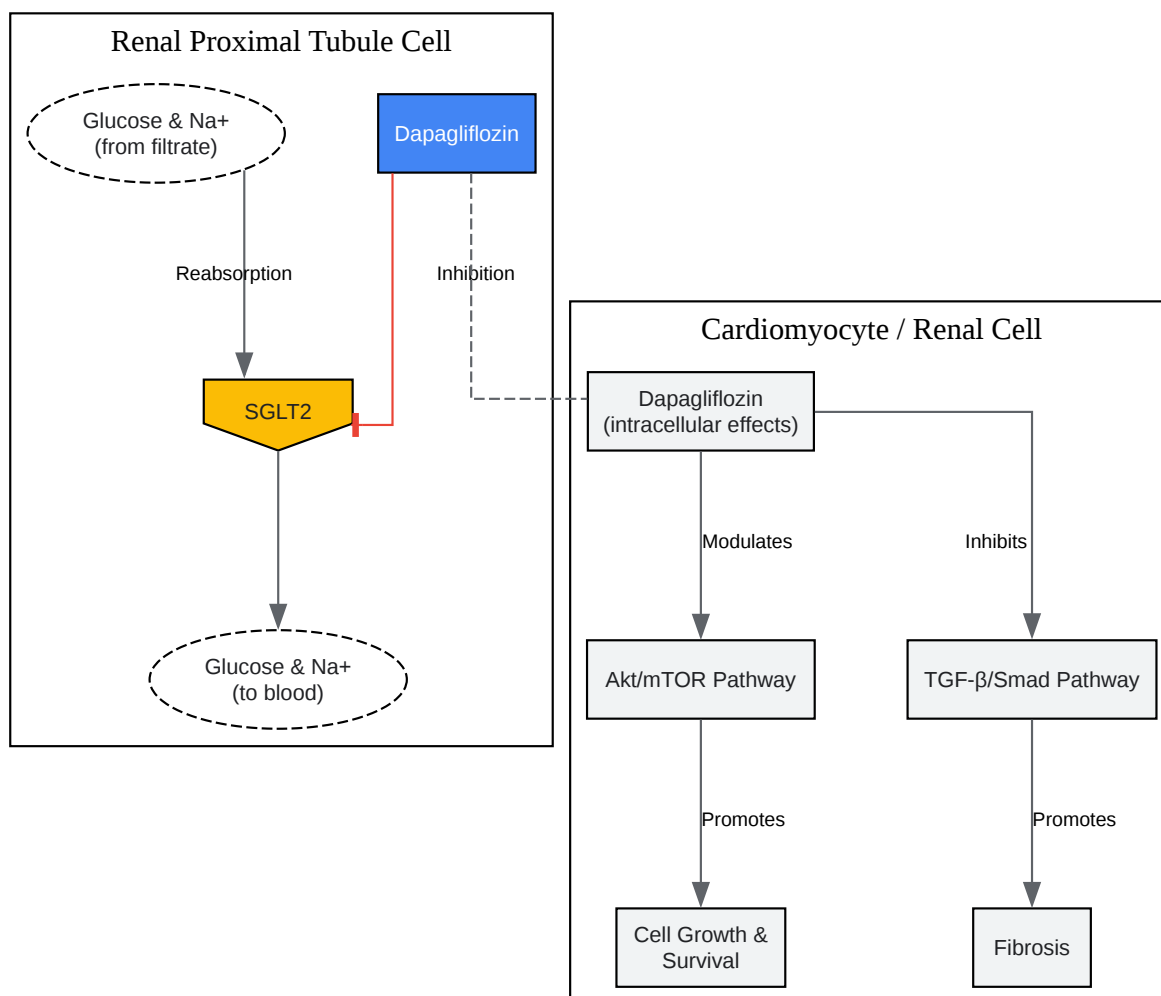
- Cool the solution slowly to induce crystallization. Seeding with a small crystal of pure Dapagliflozin may be necessary.
- Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
- The purity of the final product should be assessed by methods such as HPLC, NMR, and Mass Spectrometry.[9]

Quantitative Data

Step	Reactants	Reagents /Solvents	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
1	5-bromo-2-chlorobenzonic acid, ethoxybenzene	Thionyl chloride, AlCl ₃ , Et ₃ SiH, TFA, DCM	0 to RT	4-8	70-85	>95 (Intermediate)
2	Intermediate 1, Protected gluconolactone	n-BuLi, THF/Toluene, Methanesulfonic acid/Methanol	-78 to RT	2-4	80-90	>90 (Intermediate)
3	Intermediate 2	Et ₃ SiH, BF ₃ ·OEt ₂ , ACN/DCM	-20 to 0	2-5	75-85	>95 (Crude)
4	Crude Dapagliflozin	Ethyl acetate/Hexane	RT to 0	12-16	85-95	>99.5 (API)

Note: The yields and purities are approximate and can vary based on the specific reaction conditions and scale.

Signaling Pathway Diagram



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Caption: Proposed signaling pathway for Dapagliflozin.

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